molecular formula C11H9FN6 B1668524 N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine CAS No. 522629-08-9

N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine

Cat. No. B1668524
CAS RN: 522629-08-9
M. Wt: 244.23 g/mol
InChI Key: UQPMANVRZYYQMD-UHFFFAOYSA-N
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Description

“N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine” is a pyrazolopyrimidine . It has the molecular formula C11H9FN6 and an average mass of 244.228 .


Synthesis Analysis

The synthesis of this compound involves the interaction between N’-heteroaryl guanidine with polyfunctional π-acceptors in different media and conditions . The starting material N’-heteroaryl guanidine is obtained from the condensation of 4-fluorobenzaledhyed with 4,5-dihydro-1-phenyl-3-methylpyrazol-5-one in reflux EtOH/piperidine, followed by cycloaddition via a nucleophilic attack with guanidine HCl under the same conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F .


Chemical Reactions Analysis

The orientation of cyclization reactions of functionalized amino and/or hydrazine bearing heterocyclic moieties depends on the effect of substituents, solvent pH, temperature, chemoselective orientation heterocycleization, and regioselectivity of electrocyclization .


Physical And Chemical Properties Analysis

This compound has a net charge of 0, and its mono-isotopic mass is 244.08727 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

MNK1 Inhibitor

CGP 57380 is a specific and selective MNK1 inhibitor . Mitogen-activated protein kinase-interacting kinases (MNKs) are a type of protein kinase that play a crucial role in the control of gene expression at the level of mRNA translation. By inhibiting MNK1, CGP 57380 can help researchers study the role and impact of MNK1 in various biological processes .

Investigation of eIF4F Assembly

CGP 57380 has been used as a MNK1 inhibitor to investigate the role of Mnk1 on eukaryotic translation initiation factor 4F (eIF4F) assembly . eIF4F is a complex that plays a key role in the initiation of protein synthesis. By inhibiting MNK1, researchers can study how this affects the assembly of the eIF4F complex .

Study of Viral Replication

In addition to its role in studying protein synthesis, CGP 57380 has also been used to study viral replication, specifically the replication of the Newcastle disease virus (NDV) in HeLa cells . By inhibiting MNK1 and its impact on eIF4F assembly, researchers can gain insights into how this affects the ability of viruses to replicate .

Interferon Translation

CGP 57380 has been used as an MNK1 inhibitor to evaluate the contribution of interferon (IFN-γ) translation during m157-transgenic (Tg) stimulation . This can help in understanding the role of interferons, a group of signaling proteins, in immune responses .

β-catenin Nuclear Translocation Inhibitor

CGP 57380 is a β-catenin nuclear translocation inhibitor . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. By inhibiting its translocation to the nucleus, CGP 57380 can help researchers study its effects on various cellular processes .

Cancer Research

CGP 57380 has been found to prevent the proliferation of several cancers . It enhances radiation-induced apoptosis in nasopharyngeal carcinoma (NPC). CGP 57380 upregulates β-catenin in the cytoplasm and inhibits epithelial-mesenchymal transition (EMT), a process often associated with cancer progression and metastasis .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that functionality substituted fluorinated pyrazolo[3,4-d] pyrimidine derivatives have exhibited a wide spectrum in the biological active fields .

Mechanism of Action

Target of Action

CGP 57380, also known as N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine, is a potent and selective inhibitor of the Mitogen-activated protein kinase-interacting kinase 1 (MNK1) . MNK1 is a serine/threonine kinase that integrates signals from the MAP kinase pathway and phosphorylates the eukaryotic translation initiation factor 4E (eIF4E) .

Mode of Action

CGP 57380 acts by inhibiting the MNK1-mediated phosphorylation of eIF4E . This inhibition is selective, with no inhibitory activity against other kinases such as p38, JNK1, ERK1/2, PKC, or Src-like kinases .

Biochemical Pathways

The primary biochemical pathway affected by CGP 57380 is the MAP kinase pathway. By inhibiting MNK1, CGP 57380 prevents the phosphorylation of eIF4E, a key player in the initiation of cap-dependent translation . This can lead to the downregulation of proteins involved in cell proliferation and survival, thereby exerting anti-cancer effects .

Result of Action

The inhibition of eIF4E phosphorylation by CGP 57380 can lead to a decrease in cell proliferation and an increase in apoptosis . For example, in T-cell acute lymphoblastic leukemia (T-ALL) cells, CGP 57380 has been shown to significantly inhibit cell proliferation in a time- and dose-dependent manner .

Action Environment

The efficacy and stability of CGP 57380 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its bioavailability could be affected by the presence of this solvent . Additionally, the compound’s stability may be influenced by temperature and storage conditions

properties

IUPAC Name

3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPMANVRZYYQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469941
Record name 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine

CAS RN

522629-08-9
Record name CGP 57380
Source ChemIDplus
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Record name 522629-08-9
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Record name 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP 57380
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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